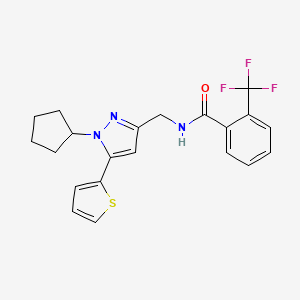![molecular formula C23H25N3O2 B2978031 N-([2,3'-bipyridin]-4-ylmethyl)-3-(4-propoxyphenyl)propanamide CAS No. 2034542-58-8](/img/structure/B2978031.png)
N-([2,3'-bipyridin]-4-ylmethyl)-3-(4-propoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-([2,3’-bipyridin]-4-ylmethyl)-3-(4-propoxyphenyl)propanamide is a complex organic compound that features a bipyridine moiety linked to a propoxyphenyl group via a propanamide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-3-(4-propoxyphenyl)propanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the bipyridine derivative, followed by the introduction of the propoxyphenyl group through a series of coupling reactions. The final step involves the formation of the propanamide linkage under specific reaction conditions, such as the use of amide coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous solvents and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
N-([2,3’-bipyridin]-4-ylmethyl)-3-(4-propoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized under specific conditions to form N-oxides.
Reduction: The compound can be reduced to modify the bipyridine or propoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bipyridine moiety would yield N-oxides, while reduction could lead to the formation of partially or fully reduced derivatives.
Wissenschaftliche Forschungsanwendungen
N-([2,3’-bipyridin]-4-ylmethyl)-3-(4-propoxyphenyl)propanamide has several scientific research applications:
Chemistry: It can be used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its structural features suggest it could be explored for therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound could be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)-3-(4-propoxyphenyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bipyridine moiety can coordinate with metal ions, potentially affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-([2,2’-bipyridin]-4-ylmethyl)-3-(4-propoxyphenyl)propanamide
- N-([2,4’-bipyridin]-4-ylmethyl)-3-(4-propoxyphenyl)propanamide
- N-([2,3’-bipyridin]-4-ylmethyl)-3-(4-methoxyphenyl)propanamide
Uniqueness
N-([2,3’-bipyridin]-4-ylmethyl)-3-(4-propoxyphenyl)propanamide is unique due to the specific positioning of the bipyridine and propoxyphenyl groups, which can influence its chemical reactivity and binding properties. This structural uniqueness can lead to distinct biological activities and applications compared to similar compounds.
Eigenschaften
IUPAC Name |
3-(4-propoxyphenyl)-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-2-14-28-21-8-5-18(6-9-21)7-10-23(27)26-16-19-11-13-25-22(15-19)20-4-3-12-24-17-20/h3-6,8-9,11-13,15,17H,2,7,10,14,16H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAIZNKTSCSXHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCC(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 2-[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl]oxybenzoate](/img/structure/B2977949.png)
![4-[3,3-Bis(4-hydroxyphenyl)butyl]-5,5-dimethyloxolan-2-one](/img/structure/B2977950.png)
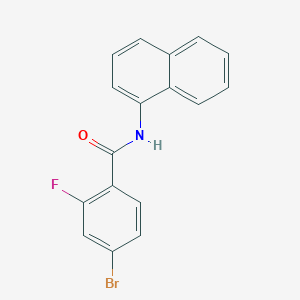
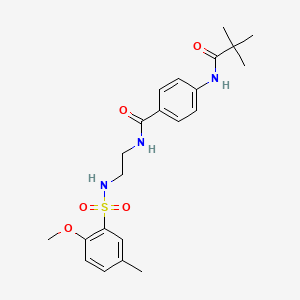
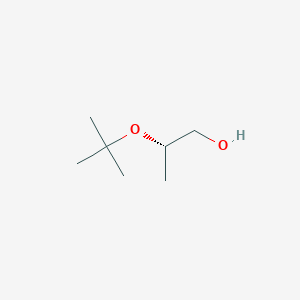
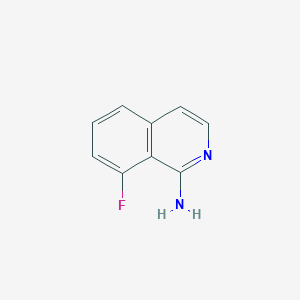
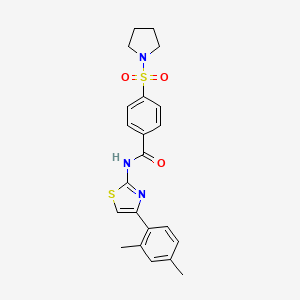
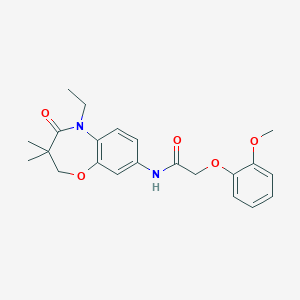
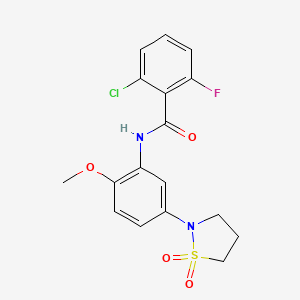
![N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B2977965.png)
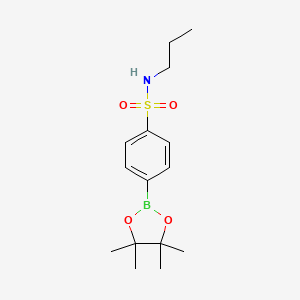
![8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2977967.png)
![N-(3-chlorophenyl)-2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2977969.png)
